5,5-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
5,5-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique structure, which includes a phenylethyl group and a dimethyl substitution on the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents such as heptane and ethyl acetate, and the process may involve column chromatography for purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylethyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
5,5-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,5-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine include other thiazole derivatives with different substituents. Examples include:
- 2-isopropyl-5,5-dimethyl-N—((S)-2-phenylpropyl) cyclohexane carboxamide
- Methyl menthol derivatives with thiazole rings
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the phenylethyl group. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H18N2S |
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Molecular Weight |
234.36 g/mol |
IUPAC Name |
5,5-dimethyl-N-(2-phenylethyl)-4H-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H18N2S/c1-13(2)10-15-12(16-13)14-9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,15) |
InChI Key |
ACXFLPYAUAJRMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN=C(S1)NCCC2=CC=CC=C2)C |
Origin of Product |
United States |
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